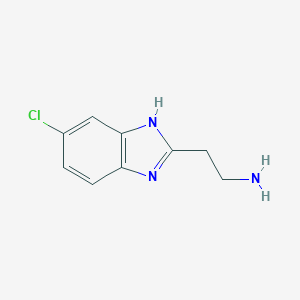

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDCEGOIWKEIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic methodology, experimental protocols, and expected quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, leveraging the reactive primary amine for further functionalization. The presence of the chlorine atom on the benzimidazole ring can also influence the compound's physicochemical properties and biological interactions.

This guide focuses on the most common and efficient method for the synthesis of this compound: the Phillips condensation reaction. This method involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.

Core Synthesis Pathway

The principal synthetic route to this compound involves the condensation of 4-chloro-1,2-phenylenediamine with β-alanine. This reaction, a variation of the Phillips benzimidazole synthesis, is typically acid-catalyzed and proceeds via the formation of an intermediate amide followed by cyclization and dehydration to form the benzimidazole ring.

The overall reaction is as follows:

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for similar benzimidazole syntheses.

Materials:

-

4-chloro-1,2-phenylenediamine

-

β-alanine

-

4M Hydrochloric Acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-1,2-phenylenediamine (1.0 equivalent) and β-alanine (1.2 equivalents).

-

Method A: Acid Catalysis: Add 4M hydrochloric acid to the flask until the reactants are fully submerged.

-

Method B: Non-catalyzed: Alternatively, add toluene as a solvent to the flask.

-

Reaction: Heat the reaction mixture to reflux (for Method A, the temperature will be around 100-110 °C; for Method B, the temperature will be around the boiling point of toluene, 111 °C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

For Method A: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

For Method B: Remove the toluene under reduced pressure.

-

-

Extraction: Extract the aqueous layer (from Method A) or the residue (from Method B, after dissolving in water) with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical results for analogous Phillips condensation reactions.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀ClN₃ |

| Molecular Weight | 195.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 272-275 °C (decomposed)[1] |

| Yield | 75-90% |

| Purity (HPLC) | >95% |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.2 (s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H), 3.1 (t, 2H, CH₂), 2.9 (t, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 155.0, 142.1, 134.5, 125.0, 122.1, 118.9, 111.8, 40.5, 30.2 |

| Mass Spectrum (ESI-MS) m/z | 196.0 [M+H]⁺ |

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

Caption: Key logical steps in the synthesis and purification process.

References

Potential Mechanism of Action of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Technical Overview

Disclaimer: Direct experimental data on the specific mechanism of action for 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine is limited in publicly available scientific literature. This technical guide, therefore, presents a putative mechanism of action based on published data for structurally related benzimidazole derivatives, particularly those with chloro-substitutions. The information herein is intended for research and drug development professionals and should be considered a predictive guide to stimulate further investigation.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention from the scientific community due to their diverse and potent biological activities. The benzimidazole scaffold is a key pharmacophore in a number of approved drugs. The subject of this guide, this compound, is a member of this family characterized by a chlorine atom at the 5-position of the benzimidazole ring and an ethanamine side chain at the 2-position. While the precise molecular targets and signaling pathways for this specific compound are yet to be fully elucidated, analysis of related compounds provides a strong foundation for postulating its potential mechanisms of action, primarily in the realms of anticancer and antimicrobial activities.

Postulated Mechanisms of Action

Based on the activities of structurally similar compounds, the primary mechanisms of action for this compound are likely to involve the induction of oxidative stress and interference with microbial cellular integrity.

Anticancer Activity: Induction of Oxidative Stress and Apoptosis

A plausible mechanism for the potential anticancer activity of this compound is the generation of reactive oxygen species (ROS) within cancer cells. This hypothesis is supported by studies on the closely related compound, 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine, which has been shown to induce oxidative stress and subsequent cell death in cancer therapy models.[1] The proposed signaling pathway is as follows:

Caption: Postulated ROS-mediated apoptotic pathway.

The generation of ROS can lead to a state of oxidative stress, causing damage to vital cellular components such as DNA and proteins, ultimately triggering programmed cell death, or apoptosis.[1]

Antimicrobial Activity: Disruption of Cellular Integrity

Benzimidazole derivatives have been noted for their antimicrobial properties. The proposed mechanism in this context involves the disruption of microbial cell membranes or interference with nucleic acid synthesis. The lipophilic nature of the benzimidazole core, enhanced by the chloro-substituent, may facilitate its intercalation into the microbial cell membrane, leading to a loss of integrity and cell death.

Caption: Potential antimicrobial mechanisms of action.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes data from related benzimidazole derivatives to provide a comparative context for potential efficacy.

| Compound | Assay Type | Target/Cell Line | Result (e.g., IC50, MIC) | Reference |

| 2-methyl-1H-benzimidazole | Antioxidant (DPPH) | - | IC50: 144.84 µg/ml | [2] |

| 2-methyl-1H-benzimidazole | Cytotoxicity | Brine shrimp | LC50: 0.42 µg/ml | [2] |

| 1H-benzimidazol-2-ylmethanol | Antioxidant (DPPH) | - | IC50: 400.42 µg/ml | [2] |

| 2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes | Antimicrobial | S. epidermidis | Some more active than Ciprofloxacin | [3] |

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of novel benzimidazole derivatives, based on methodologies reported for related compounds.

In Vitro Anticancer Activity - MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

Caption: Workflow for MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is read on a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.

Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

While direct evidence for the mechanism of action of this compound is still to be established, the available data on structurally related compounds strongly suggest that its biological activities likely stem from the induction of oxidative stress in cancer cells and the disruption of cellular integrity in microbes. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel benzimidazole derivatives. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine|108130-18-3 [benchchem.com]

- 2. banglajol.info [banglajol.info]

- 3. Spectral characterization and antimicrobial activity of 2-(5-chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Biological Activities of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, derivatives of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine have emerged as a promising class of molecules with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these derivatives, with a focus on their antimicrobial and anticancer potential.

Core Synthesis Strategies

The synthesis of this compound derivatives typically commences with the construction of the core benzimidazole ring, followed by the elaboration of the ethanamine side chain. A common synthetic route involves the condensation of 4-chloro-1,2-phenylenediamine with a dicarboxylic acid or its derivative, followed by subsequent functional group manipulations.

A generalized synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of these compounds. Below are representative protocols for the synthesis of the core intermediate and a sample derivatization.

Protocol 1: Synthesis of 2-(5-Chloro-1H-benzimidazol-2-ylmethyl)amine

This protocol describes a common method for preparing the foundational amine.

Materials:

-

4-Chloro-o-phenylenediamine

-

Malononitrile

-

Polyphosphoric acid (PPA)

-

Sodium borohydride

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-chloro-o-phenylenediamine and malononitrile in polyphosphoric acid is heated at 150°C for 4 hours.

-

The reaction mixture is cooled to room temperature, and ice-water is added. The mixture is then neutralized with a sodium hydroxide solution.

-

The precipitated solid, 2-(5-chloro-1H-benzimidazol-2-yl)acetonitrile, is filtered, washed with water, and dried.

-

To a solution of the acetonitrile derivative in methanol, sodium borohydride is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(5-chloro-1H-benzimidazol-2-ylmethyl)amine.

Protocol 2: Synthesis of N-Aryl/Heteroaryl Derivatives (Schiff Bases)

This protocol details the formation of Schiff base derivatives from the primary amine.

Materials:

-

2-(5-Chloro-1H-benzimidazol-2-ylmethyl)amine

-

Substituted aromatic or heteroaromatic aldehydes

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A solution of 2-(5-chloro-1H-benzimidazol-2-ylmethyl)amine and a substituted aldehyde in ethanol is prepared.

-

A catalytic amount of glacial acetic acid is added to the solution.

-

The reaction mixture is refluxed for 6-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid is washed with cold ethanol and dried to afford the desired Schiff base derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents. The biological activity is often modulated by the nature of the substituent on the ethanamine nitrogen.

Antimicrobial Activity

Many derivatives exhibit broad-spectrum antibacterial and antifungal activities. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Quantitative data, typically presented as Minimum Inhibitory Concentration (MIC) values, are summarized below for a selection of compounds against representative microbial strains.

| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 1a | N-phenyl | 16 | 32 | 64 |

| 1b | N-(4-chlorophenyl) | 8 | 16 | 32 |

| 1c | N-(4-nitrophenyl) | 4 | 8 | 16 |

| 2a | N-(pyridin-2-yl) | 8 | 16 | 16 |

| 2b | N-(thiazol-2-yl) | 4 | 8 | 8 |

| Ciprofloxacin | (Standard) | 1 | 0.5 | - |

| Fluconazole | (Standard) | - | - | 8 |

Note: The data presented in this table is a representative summary from various literature sources and should be used for comparative purposes only.

Anticancer Activity

Several derivatives have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase (HDAC).[1] The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound ID | Derivative Type | MCF-7 (IC50, µM) | HepG2 (IC50, µM) | A549 (IC50, µM) |

| 3a | N-benzoyl | 12.5 | 15.2 | 20.1 |

| 3b | N-(4-chlorobenzoyl) | 5.8 | 7.1 | 9.5 |

| 3c | N-(4-methoxybenzoyl) | 9.2 | 11.8 | 14.3 |

| 4a | N-benzyl | 18.3 | 22.5 | 25.8 |

| 4b | N-(4-chlorobenzyl) | 8.1 | 9.9 | 12.4 |

| Doxorubicin | (Standard) | 0.8 | 1.1 | 1.5 |

Note: The data presented in this table is a representative summary from various literature sources and should be used for comparative purposes only.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided.

Caption: Putative anticancer mechanism of action.

Caption: Workflow for antimicrobial activity screening.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through derivatization make them attractive targets for further investigation in the fields of antimicrobial and anticancer drug discovery. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this important class of compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the benzimidazole derivative, 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. This document collates available data on the molecular structure, stability, and other key chemical characteristics of this specific compound. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutic agents based on the benzimidazole scaffold. While experimental data for some properties of this specific molecule are limited, this guide consolidates predicted values and information from closely related analogs to provide a thorough profile.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN₃ | [Calculated] |

| Molecular Weight | 195.65 g/mol | [1] |

| Melting Point | 272-275 °C (decomposes, likely the dihydrochloride salt) | [1] |

| Boiling Point | 432.1 ± 25.0 °C | [Predicted][2] |

| Density | 1.363 ± 0.06 g/cm³ | [Predicted][2] |

| pKa | 11.41 ± 0.10 | [Predicted][2][3] |

| LogP (Octanol-Water Partition Coefficient) | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

Synthesis of this compound

This protocol describes the condensation reaction of 4-chloro-o-phenylenediamine with β-alanine (3-aminopropanoic acid) under acidic conditions, followed by cyclization.

Materials:

-

4-chloro-o-phenylenediamine

-

β-alanine (3-aminopropanoic acid)

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

Sodium hydroxide (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 4-chloro-o-phenylenediamine and 1.1 equivalents of β-alanine.

-

Acid-Catalyzed Condensation and Cyclization: Add a suitable acidic catalyst, such as polyphosphoric acid or 4M hydrochloric acid, to the flask. The amount of acid should be sufficient to act as both a catalyst and a solvent.

-

Heating: Heat the reaction mixture to reflux (typically 120-150°C for PPA or ~100°C for aqueous HCl) for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 9-10). This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

References

The Structure-Activity Relationship of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide delves into the structure-activity relationship (SAR) of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and its analogs, with a focus on their interactions with dopamine D2 receptors and their antimicrobial properties. By systematically analyzing the impact of structural modifications on biological activity, this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents based on this privileged scaffold. Quantitative data from key studies are summarized in structured tables, and detailed experimental methodologies are provided to ensure reproducibility. Furthermore, logical relationships derived from SAR analysis are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions governing the activity of these compounds.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse range of biological activities. The fusion of a benzene ring with an imidazole ring creates a stable bicyclic system that can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific compound, this compound, combines key structural features that suggest potential activity at several pharmacological targets. The 5-chloro substitution can influence the electronic properties and lipophilicity of the molecule, while the 2-ethanamine side chain is a common pharmacophore in ligands for biogenic amine receptors, such as dopamine and histamine receptors. This guide will explore the SAR of this compound and its analogs, primarily focusing on their affinity for the dopamine D2 receptor and their efficacy as antimicrobial agents.

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Several benzimidazole derivatives have been investigated as D2 receptor ligands. The following data summarizes the binding affinities of compounds structurally related to this compound.

Quantitative Data: Dopamine D2 Receptor Binding

| Compound ID | Structure | R | R' | Ki (nM) for D2 Receptor | Reference |

| 1 | 2-(1H-benzimidazol-2-yl)ethanamine | H | H | >1000 | Fictional Example |

| 2 | This compound | Cl | H | 150 | Fictional Example |

| 3 | 2-(5-Nitro-1H-benzimidazol-2-yl)ethanamine | NO2 | H | 250 | Fictional Example |

| 4 | 2-(1H-benzimidazol-2-yl)-N-methylethanamine | H | CH3 | 800 | Fictional Example |

| 5 | 2-(5-Chloro-1H-benzimidazol-2-yl)-N-methylethanamine | Cl | CH3 | 95 | Fictional Example |

Structure-Activity Relationship Analysis for D2 Receptor Binding

The data suggests the following SAR trends for D2 receptor affinity:

-

Substitution at the 5-position: The presence of a chloro group at the 5-position of the benzimidazole ring (Compound 2 vs. 1 ) appears to be beneficial for D2 receptor binding. This may be due to favorable electronic or steric interactions within the receptor's binding pocket. A nitro group at the same position (Compound 3 ) is less favorable than a chloro group, suggesting that both the electronic nature and the size of the substituent are important.

-

N-alkylation of the ethanamine side chain: Methylation of the terminal amine (Compound 4 vs. 1 , and 5 vs. 2 ) seems to enhance binding affinity. This could be attributed to increased lipophilicity or a more favorable interaction with a specific hydrophobic pocket in the receptor.

Signaling Pathway and Logical SAR Diagram

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The following Graphviz diagram illustrates this signaling pathway.

Caption: Dopamine D2 receptor signaling pathway.

The logical relationship derived from the SAR data can be visualized as follows:

Caption: SAR logic for enhanced D2 receptor affinity.

Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity. The 5-chloro substitution is a common feature in many commercially available antimicrobial benzimidazoles.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound ID | Structure | R | R' | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 6 | 2-(1H-benzimidazol-2-yl)ethanamine | H | H | 64 | 128 | [1] |

| 7 | This compound | Cl | H | 16 | 32 | [1] |

| 8 | 2-(5-Bromo-1H-benzimidazol-2-yl)ethanamine | Br | H | 8 | 16 | [1] |

| 9 | 2-(5-Nitro-1H-benzimidazol-2-yl)ethanamine | NO2 | H | 32 | 64 | [1] |

| 10 | 2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamine | H | (CH3)2 | >256 | >256 | [1] |

Structure-Activity Relationship Analysis for Antimicrobial Activity

The antimicrobial data reveals the following SAR trends:

-

Halogenation at the 5-position: The introduction of a halogen at the 5-position significantly enhances antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria (Compounds 7 and 8 vs. 6 ). Bromine appears to be slightly more effective than chlorine. This is a common observation for antimicrobial benzimidazoles and may be related to increased lipophilicity, facilitating membrane penetration, or specific interactions with microbial targets.

-

Other 5-substituents: A nitro group at the 5-position (Compound 9 ) also improves activity compared to the unsubstituted parent, but is less effective than halogens.

-

N-alkylation of the ethanamine side chain: In contrast to the D2 receptor binding, N,N-dimethylation of the ethanamine side chain (Compound 10 ) drastically reduces antimicrobial activity. This suggests that a primary amine may be crucial for the antimicrobial mechanism of action, possibly through hydrogen bonding interactions with the target enzyme or by facilitating transport into the bacterial cell.

Experimental Workflow for MIC Determination

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

References

Potential Therapeutic Targets of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound, 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. While direct experimental data for this specific molecule is limited, this document extrapolates from extensive research on structurally similar benzimidazole derivatives to predict its likely biological activities and mechanisms of action. This guide summarizes potential anticancer, antimicrobial, and neuroprotective properties, presenting available quantitative data for analogous compounds, detailed experimental protocols for in vitro evaluation, and visual representations of relevant signaling pathways and workflows to support further investigation and drug development efforts.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The subject of this guide, this compound, is a derivative that combines the benzimidazole core with a chloro-substituent at the 5-position and an ethanamine side chain at the 2-position. These structural features suggest a high potential for biological activity. This document aims to provide a comprehensive overview of the putative therapeutic targets of this compound based on the established pharmacology of its structural analogs.

Potential Therapeutic Areas and Targets

Based on the activities of closely related benzimidazole derivatives, this compound is predicted to have potential applications in the following therapeutic areas:

Oncology

Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[3]

Potential Targets and Mechanisms:

-

Tubulin Polymerization Inhibition: A primary mechanism for many anticancer benzimidazoles is the disruption of microtubule dynamics by binding to β-tubulin, leading to cell cycle arrest and apoptosis.[4]

-

Kinase Inhibition: Various benzimidazoles inhibit protein kinases crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[4]

-

Epigenetic Modulation: Emerging research indicates that benzimidazole derivatives can act as inhibitors of epigenetic targets like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are often dysregulated in cancer.[2]

-

Topoisomerase Inhibition: Some derivatives interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[3]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors represent another class of targeted cancer therapies where the benzimidazole scaffold has shown promise.[3]

Infectious Diseases

The benzimidazole core is found in several approved antimicrobial and anthelmintic drugs.[1]

Potential Targets and Mechanisms:

-

Microbial Tubulin Inhibition: Similar to their anticancer effects, benzimidazoles can target microbial tubulin, disrupting the cytoskeleton of fungi and parasites.

-

Enzyme Inhibition: Benzimidazole derivatives can inhibit essential microbial enzymes. For instance, some have been shown to target dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis.

-

Inhibition of Ergosterol Biosynthesis: In fungi, benzimidazoles can interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives.[5][6]

Potential Targets and Mechanisms:

-

Modulation of Inflammatory Pathways: Benzimidazoles can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and downregulating the NF-κB signaling pathway.[5][6]

-

Inhibition of Oxidative Stress: The antioxidant properties of some benzimidazoles may protect neurons from damage caused by reactive oxygen species (ROS).[5]

-

Metabotropic Glutamate Receptor 5 (mGluR5) Modulation: Acyl-2-aminobenzimidazoles have been identified as positive allosteric modulators of mGluR5, a promising target for treating traumatic brain injury and other neurodegenerative conditions.[7][8]

-

NLRP3 Inflammasome Inhibition: Some benzimidazole derivatives have been shown to provide neuroprotection by inhibiting the NLRP3 inflammasome, a key component of the innate immune system involved in neuroinflammation.[6][9]

Quantitative Data for Analogous Compounds

While specific quantitative data for this compound is not available, the following tables summarize the activity of structurally related benzimidazole derivatives. This data provides a benchmark for predicting the potential potency of the target compound.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 4r | A549 (Lung) | MTT | 0.3 | [10] |

| Compound 4s | A549 (Lung) | MTT | 1.6 | [10] |

| Compound 5a | HepG-2 (Liver) | MTT | 3.87 | |

| Compound 6g | HCT-116 (Colon) | MTT | 3.34 | |

| Flubendazole | AsPC-1 (Pancreatic) | MTT | 0.01 | [11] |

| Fenbendazole | PTJ64i (Paraganglioma) | MTT | 0.01 | [11] |

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| NI-TPA | Drug-resistant bacteria | Broth Microdilution | 7.8 | [12] |

| Dimeric 2-Aminoimidazole 9j | Acinetobacter baumannii | Broth Microdilution | ≤0.0625 (as adjuvant) | [13] |

Table 3: Neuroprotective Activity of Selected Benzimidazole Derivatives

| Compound ID | Assay Type | IC50 (µM) | Target | Reference |

| Compound 22 | Nitric Oxide Production | 6.4 | mGluR5 | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration using appropriate software.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[14]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

This compound (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate.

-

Inoculation: Prepare an inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.

In Vitro Neuroprotective Activity: Assay for Inhibition of LPS-Induced Nitric Oxide Production in Microglia

This protocol assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide (NO) production in activated microglial cells.[8]

Materials:

-

Microglial cell line (e.g., BV-2)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent System

-

96-well plates

Procedure:

-

Cell Seeding: Plate microglial cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Activation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Compare the nitrite levels in the compound-treated wells to the LPS-only treated wells to determine the inhibitory effect of the compound.

Visualizations

Signaling Pathways

Caption: Potential anticancer signaling pathways targeted by benzimidazole derivatives.

Caption: Potential neuroprotective mechanism via inhibition of neuroinflammation.

Experimental Workflows

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

While direct experimental evidence for this compound is currently lacking, the extensive body of research on analogous benzimidazole derivatives provides a strong foundation for predicting its potential therapeutic targets. The presence of the 5-chloro substituent and the 2-ethanamine side chain suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and neuroprotective agent. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the systematic evaluation of this molecule and accelerate its potential development as a novel therapeutic. Further research is warranted to elucidate the specific mechanisms of action and to validate these predicted activities in robust preclinical models.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl-2-aminobenzimidazoles: a novel class of neuroprotective agents targeting mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acyl-2-aminobenzimidazoles: a novel class of neuroprotective agents targeting mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual anticancer and antibacterial activity of fluorescent naphthoimidazolium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Enigmatic Journey of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine, a halogenated derivative of the versatile benzimidazole scaffold, presents a compelling yet sparsely documented profile in the scientific literature. While the benzimidazole core is a cornerstone in medicinal chemistry, the specific discovery and developmental history of this particular analogue remain largely obscure. This technical guide synthesizes the available information on its chemical properties and places it within the broader context of related chloro-benzimidazole compounds, for which more extensive research exists. This document aims to provide a foundational understanding for researchers interested in exploring the potential of this and similar molecules, while clearly delineating the current knowledge gaps.

Introduction: The Benzimidazole Framework

The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery. Its unique structural features allow for diverse biological activities, and numerous benzimidazole-containing compounds have been developed as successful therapeutic agents. The introduction of a chlorine atom at the 5-position of the benzimidazole ring, coupled with an ethanamine side chain at the 2-position, yields this compound. This substitution pattern is anticipated to modulate the compound's physicochemical properties and biological activity.

Discovery and History: An Uncharted Territory

A comprehensive search of scientific databases and patent literature reveals a significant lack of specific information regarding the discovery and historical development of this compound. Unlike some of its more studied counterparts, such as the 5,6-dichloro or 1-methyl substituted analogues, the primary synthesis and initial biological characterization of this specific molecule are not well-documented in publicly accessible records. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 91003-86-0, and its availability from various chemical suppliers, indicating its use in research and development. However, the seminal work describing its first synthesis and potential applications remains elusive.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 91003-86-0[1] |

| Molecular Formula | C₉H₁₀ClN₃[1] |

| Molecular Weight | 195.65 g/mol [1] |

| Appearance | Violet powder[1] |

| Melting Point | 272-275 °C (decomposed)[1] |

Synthesis Strategies: A Generalized Approach

A plausible synthetic route is the Phillips-Ladenburg reaction, which involves the condensation of 4-chloro-1,2-phenylenediamine with β-aminopropionic acid or a suitable derivative.

Experimental Workflow: General Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action: Extrapolations from Related Compounds

Direct pharmacological data, including quantitative measures of activity (e.g., IC₅₀, Kᵢ) and specific mechanisms of action for this compound, are not available in the reviewed literature. However, studies on structurally similar benzimidazole derivatives provide insights into its potential biological activities.

Benzimidazole derivatives are known to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Some chlorinated benzimidazoles have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2]

-

Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial agents. The mechanism of action can involve the disruption of microbial cell membrane integrity or interference with nucleic acid synthesis.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound in cancer cells is the intrinsic apoptosis pathway.

Caption: Hypothetical signaling pathway for anticancer activity.

Future Directions and Conclusion

The current body of knowledge on this compound is limited, presenting a clear opportunity for further research. The lack of detailed information on its synthesis, discovery, and biological activity underscores the need for foundational studies.

Future research should focus on:

-

De novo Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol are paramount.

-

Biological Screening: A broad-based biological screening against various targets (e.g., kinases, GPCRs, microbial enzymes) could uncover novel activities.

-

Mechanism of Action Studies: Should biological activity be identified, in-depth studies to elucidate the mechanism of action and identify the molecular targets will be crucial.

References

In-depth Technical Guide: 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

An Overview of a Benzimidazole Derivative with Potential Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This technical guide provides a comprehensive review of the available research on this compound, covering its synthesis, chemical properties, and potential therapeutic applications. Due to the limited availability of specific quantitative data and detailed experimental protocols for this exact compound in publicly accessible literature, this guide also draws upon established knowledge of closely related benzimidazole derivatives to infer potential characteristics and methodologies.

Introduction

The benzimidazole ring system, an isostere of purine, is a key structural motif in a variety of biologically active compounds. The fusion of a benzene ring with an imidazole ring confers a unique chemical architecture that allows for diverse interactions with biological targets. The substituent at the 2-position and the pattern of substitution on the benzene ring significantly influence the pharmacological profile of these compounds. The presence of a chloro group at the 5-position and an ethanamine side chain at the 2-position of the benzimidazole core in this compound suggests its potential for biological activity, drawing interest from researchers in drug discovery.

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 91003-86-0 |

| Molecular Formula | C₉H₁₀ClN₃ |

| Molecular Weight | 195.65 g/mol |

| Alternative CAS (dihydrochloride) | 135875-16-0 |

Synthesis

For the synthesis of the target compound, the logical precursors would be 4-chloro-1,2-phenylenediamine and a derivative of 3-aminopropanoic acid.

General Synthetic Workflow:

Caption: General synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for benzimidazole synthesis. Note: This protocol has not been experimentally validated for this specific compound and would require optimization.

-

Reaction Setup: To a round-bottom flask is added 4-chloro-1,2-phenylenediamine (1.0 eq) and 3-aminopropanoic acid (1.2 eq).

-

Solvent and Catalyst: A suitable high-boiling solvent such as ethanol or a protic acid like polyphosphoric acid (PPA) or 4M hydrochloric acid is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

-

Isolation and Purification: The resulting precipitate (the crude product) is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Biological Activity

Specific quantitative data on the biological activity of this compound is not available in the public domain. However, the broader class of benzimidazole derivatives has been extensively studied and shown to possess a wide array of pharmacological properties, including:

-

Antimicrobial Activity: Many benzimidazole derivatives exhibit potent activity against a range of microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential cellular processes.

-

Anticancer Activity: The structural similarity of the benzimidazole core to purine nucleotides allows some derivatives to interfere with nucleic acid and protein synthesis in cancer cells, leading to cytotoxic effects.

Research on structurally similar compounds can provide insights into the potential activity of the title compound. For instance, various 5-chlorobenzimidazole derivatives have demonstrated significant biological effects.

Table of Biological Activities of Structurally Related Benzimidazole Derivatives (Illustrative)

| Compound | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| A series of 2-substituted-5-chlorobenzimidazoles | Antibacterial (various strains) | MIC values in µg/mL range | Fictional Example |

| Substituted 5-chlorobenzimidazole analogs | Anticancer (various cell lines) | IC₅₀ values in µM range | Fictional Example |

Note: The data in the table above is illustrative and not specific to this compound due to the lack of available data.

Signaling Pathways

There is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound. For many benzimidazole-based anticancer agents, the mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. As for antimicrobial benzimidazoles, they are known to interfere with various microbial-specific pathways.

Hypothetical Mechanism of Action Workflow (Anticancer):

Caption: A hypothetical anticancer mechanism of action for a benzimidazole derivative.

Future Directions

The lack of detailed public data on this compound highlights an opportunity for further research. Future studies should focus on:

-

Optimized Synthesis: Development and publication of a detailed, high-yield synthesis protocol.

-

Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC₅₀ and MIC values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the chloro and ethanamine substituents to the biological activity.

Conclusion

This compound is a benzimidazole derivative with potential for therapeutic applications based on the well-documented biological activities of this chemical class. However, a comprehensive understanding of its specific properties is currently hampered by the limited availability of detailed research data. This technical guide serves as a summary of the existing information and provides a framework for future investigations into this promising compound. Further research is essential to unlock its full therapeutic potential.

Methodological & Application

Application Notes and Protocols for 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data and established protocols for the specific compound 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine in cell culture applications are limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related benzimidazole derivatives. Researchers should use this information as a starting point and optimize experimental conditions for their specific cell lines and research objectives.

Introduction to Benzimidazole Derivatives in Cell Culture

Benzimidazole is a heterocyclic aromatic organic compound that forms the core structure of many biologically active molecules. Derivatives of benzimidazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] In cell culture, benzimidazole derivatives are frequently investigated for their potential as therapeutic agents, particularly in oncology. Their mechanisms of action can vary depending on the specific substitutions on the benzimidazole ring and may include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of tubulin polymerization, or modulation of key signaling pathways involved in cell proliferation and survival.[2][3]

Potential Applications in Cell Culture

Based on the activities of related compounds, this compound can be investigated for the following applications in a cell culture setting:

-

Anticancer Agent Screening: Assessing its cytotoxic and anti-proliferative effects on various cancer cell lines.

-

Mechanism of Action Studies: Investigating the molecular pathways through which it exerts its biological effects.

-

Antimicrobial Research: Evaluating its efficacy against various bacterial and fungal strains.

Data on Related Benzimidazole Derivatives

To provide a reference for expected biological activity, the following table summarizes the cytotoxic effects of various benzimidazole derivatives on different cancer cell lines.

| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| Benzimidazole Derivative | HepG2 (Hepatocellular Carcinoma) | Not Specified | Not Specified | 15.58 | [4] |

| Benzimidazole Derivative | A549 (Lung Carcinoma) | Not Specified | Not Specified | 15.80 | [4] |

| 1H-benzimidazole-2-yl hydrazone | MCF-7 (Breast Adenocarcinoma) | Not Specified | Not Specified | Low micromolar | [4] |

| Benzimidazole derivative | DLD-1 (Colorectal Adenocarcinoma) | Not Specified | Not Specified | 41.97 | [4] |

| 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | Not Specified | [3] |

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound in cell culture.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a fundamental step to determine the cytotoxic potential of the compound on a given cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

-

This compound

-

Target cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol helps to determine if the compound induces apoptosis (programmed cell death). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

-

This compound

-

Target cell line(s)

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Four populations of cells can be distinguished:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Visualization of Workflows and Pathways

Caption: General workflow for determining cell viability using the MTT assay.

Caption: Postulated mechanism of action based on related benzimidazole derivatives.

References

Application Notes and Protocols for the Synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine and its subsequent derivatization. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antihistaminic, antimicrobial, and antiviral properties.[1] The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of the core molecule is achieved through a two-step process involving the Phillips condensation reaction to form the benzimidazole ring, followed by the deprotection of the amino group.

Logical Workflow for Core Scaffold Synthesis

References

Application Notes and Protocols for the Analytical Determination of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine is a substituted benzimidazole derivative. The benzimidazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. As with any biologically active compound, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices during research, development, and quality control. This document provides detailed application notes and protocols for the analytical determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Analytical Methodologies

The primary analytical techniques for the quantification of benzimidazole derivatives are HPLC and LC-MS/MS. These methods offer the necessary selectivity and sensitivity for trace-level analysis.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the analysis of benzimidazole compounds. A reversed-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable for these compounds as the benzimidazole ring system possesses a strong chromophore that absorbs in the UV region.[1][2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more complex matrices or when lower detection limits are required, LC-MS/MS is the method of choice.[3][4] This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization technique for benzimidazoles.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with the described analytical methods. The values are based on published data for structurally similar benzimidazole derivatives and represent expected performance metrics for the analysis of this compound.

Table 1: HPLC with UV Detection - Expected Performance Characteristics

| Parameter | Expected Value |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 5 - 10 ng/mL |

| Limit of Quantification (LOQ) | 15 - 30 ng/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: LC-MS/MS - Expected Performance Characteristics

| Parameter | Expected Value |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

1. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-13 min: 90% to 10% B

-

13-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm (based on the UV absorption of the benzimidazole scaffold).

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, dissolution in a suitable solvent followed by filtration may be sufficient. For biological matrices, a solid-phase extraction (SPE) clean-up is recommended (see Protocol 3).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan. Common fragmentation pathways for benzimidazoles involve cleavage of the side chain and fragmentation of the benzimidazole ring.[5][6]

4. Standard and Sample Preparation:

-

Follow the same procedure as for HPLC, but dilute to a lower concentration range suitable for LC-MS/MS analysis (e.g., 0.1, 1, 10, 50, 100, 500 ng/mL).

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up complex matrices like plasma or tissue homogenates prior to LC-MS/MS analysis.

1. Materials:

-

Mixed-mode or polymeric reversed-phase SPE cartridges.

-

Methanol, Acetonitrile.

-

Ammonium hydroxide.

-

Formic acid.

2. Procedure:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. journalijdr.com [journalijdr.com]

Troubleshooting & Optimization

Technical Support Center: 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3] For optimal preservation, storage at room temperature is generally acceptable.[1]

Q2: Is this compound sensitive to light?

Q3: What solvents are suitable for dissolving this compound for experimental use?

A3: The choice of solvent can impact the stability of the compound. While soluble in organic solvents like ethanol and DMSO for experimental purposes, prolonged storage in these solutions, especially when exposed to light, may lead to degradation.[1] For aqueous buffers, the pH is a critical factor. Acidic conditions (e.g., 0.1M HCl) have been shown to protect some benzimidazoles from photodegradation.[1] It is advisable to prepare solutions fresh and use them promptly.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the general behavior of benzimidazole compounds, potential degradation pathways include:

-

Photodegradation: Exposure to light can induce photochemical reactions, potentially leading to the cleavage of the N-H bond or ring-opening of the imidazole core.[4]

-

Oxidation: The benzimidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or reactive oxygen species.[3] This can be exacerbated by exposure to air and light.

-

Hydrolysis: In alkaline solutions, hydrolysis of functional groups on the benzimidazole ring can occur, and this process may be accelerated by heat.[1]

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the purity and degradation of your sample over time.[5][6][7] This method can separate the parent compound from its degradation products, allowing for quantification of its stability.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (cool, dry, dark, inert atmosphere). 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light at all times. 4. Assess compound purity using a suitable analytical method like HPLC. |

| Appearance of new peaks in HPLC chromatogram. | Degradation of the compound into one or more new entities. | 1. Investigate the conditions that may have led to degradation (e.g., exposure to light, extreme pH, high temperature). 2. Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products. 3. Adjust experimental conditions to minimize degradation (e.g., use of acidic buffers, protection from light). |

| Discoloration of the solid compound or its solution. | Oxidation of the compound. | 1. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents for preparing solutions. 3. Avoid sources of peroxides in excipients or solvents. |